molecular formula C7H6ClN3O2 B1453389 6-Nitroimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-37-5

6-Nitroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1453389
CAS No.: 957120-37-5
M. Wt: 199.59 g/mol
InChI Key: OMYSCMNODGUZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Nitroimidazo[1,2-a]pyridine hydrochloride” is a chemical compound with the CAS Number: 957120-37-5 . It has a molecular weight of 199.6 . The compound appears as a yellow solid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C7H6ClN3O2 . The InChI code for this compound is 1S/C7H5N3O2.ClH/c11-10(12)6-1-2-7-8-3-4-9(7)5-6;/h1-5H;1H .


Physical and Chemical Properties Analysis

“this compound” is a yellow solid . and is stored at temperatures between 0-5°C . and is stored at room temperature .

Safety and Hazards

The safety data sheet for “6-Nitroimidazo[1,2-a]pyridine hydrochloride” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

6-Nitroimidazo[1,2-a]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can act as a substrate or inhibitor of these enzymes, thereby influencing their activity. Additionally, this compound has been shown to interact with nucleic acids, potentially affecting DNA and RNA synthesis and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate the expression of genes related to these pathways, leading to changes in cellular metabolism and function. For instance, this compound has been reported to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This subcellular localization is crucial for its interaction with specific biomolecules and its overall biological effects .

Properties

IUPAC Name

6-nitroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-10(12)6-1-2-7-8-3-4-9(7)5-6;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYSCMNODGUZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674312
Record name 6-Nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-37-5
Record name 6-Nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Nitroimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Nitroimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
6-Nitroimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 5
6-Nitroimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
6-Nitroimidazo[1,2-a]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.